B1576161 Lividin-SHa antimicrobial peptides

Lividin-SHa antimicrobial peptides

Cat. No.: B1576161
Attention: For research use only. Not for human or veterinary use.
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Description

Lividin-SHa, also referred to as Temporin-SHa in scientific literature, is a 17-residue cationic antimicrobial peptide (AMP) derived from the skin secretions of the frog Pelophylax saharicus. It exhibits broad-spectrum activity against bacteria, fungi, protozoa (e.g., Leishmania), and cancer cells . Its mechanism of action involves selective disruption of microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cell lysis . Key structural features include:

  • Sequence: FLPLIGRVLSGILDA-NH₂ (C-terminal amidation enhances stability) .
  • Charge: +3 at physiological pH, due to lysine and arginine residues.
  • Secondary Structure: Adopts an α-helical conformation in membrane-mimetic environments, critical for membrane insertion .

Temporin-SHa demonstrates low hemolytic activity (HC₅₀ > 200 µM), making it a promising candidate for therapeutic development .

Properties

bioactivity

Antimicrobial

sequence

FLDTVKNMALNAAKSAGVSVLKTLSCKLSKEC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparisons

Table 1: Key Parameters of Temporin-SHa and Related AMPs
Peptide Source Length (Residues) Net Charge Key Targets (MIC Range) Hemolytic Activity (HC₅₀) Selectivity Index (SI)*
Temporin-SHa Frog (P. saharicus) 17 +3 E. coli (2–8 µM), S. aureus (4–16 µM), Leishmania spp. (8–32 µM) >200 µM 25–50
Temporin-SHd Frog (P. saharicus) 17 +2 Gram-positive bacteria (4–8 µM), Leishmania (16 µM) >100 µM 12–25
Dermaseptin B1 Frog (Phyllomedusa bicolor) 24 +4 Broad-spectrum bacteria (1–4 µM), fungi (2–8 µM) 50–100 µM 5–10
Teixobactin Soil bacterium (Eleftheria terrae) 11 +1 Gram-positive bacteria (0.01–0.1 µM), MRSA >500 µM >500
α-MSH Analogue Synthetic 10 +2 S. aureus (8–16 µM), P. aeruginosa (16–32 µM) >300 µM 18–37

Mechanistic Differences

  • Membrane Interaction : Temporin-SHa and Temporin-SHd disrupt microbial membranes via carpet or toroidal pore mechanisms, whereas Teixobactin binds lipid II and peptidoglycan precursors, avoiding membrane lysis .
  • Selectivity: Temporin-SHa’s moderate charge (+3) reduces non-specific binding to mammalian cells, unlike highly cationic peptides like Dermaseptin B1 (+4), which exhibit higher hemolysis .
  • Antiparasitic Activity : Temporin-SHa uniquely targets Leishmania by destabilizing mitochondrial membranes, a feature absent in Teixobactin and α-MSH analogues .

Pharmacological Advantages and Limitations

  • Advantages of Temporin-SHa :
    • Broad-spectrum activity against drug-resistant pathogens and protozoa.
    • Low hemolysis (HC₅₀ > 200 µM) compared to Dermaseptins .
    • Synergy with conventional antibiotics (e.g., chloramphenicol) enhances efficacy .
  • Limitations :
    • Moderate MICs against Gram-negative bacteria (e.g., E. coli: 8 µM) compared to Teixobactin (0.01 µM for Gram-positives) .
    • Susceptibility to proteolytic degradation in vivo, requiring structural modifications (e.g., retro-inverso analogs) .

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